molecular formula C17H18N4OS2 B1227355 5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione

5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione

Cat. No. B1227355
M. Wt: 358.5 g/mol
InChI Key: KVVASTRPZBEADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-17286 is an organic heterobicyclic compound, an organosulfur heterocyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Systems : Research has demonstrated methods for synthesizing new heterocyclic systems based on thieno[2,3-c][2,7]naphthyridine derivatives, including the synthesis of 8-amino-3-benzyl-5-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c][2,7]naphthyridine (Sirakanyan et al., 2018).

  • Anticonvulsant Activity : A study on the anticonvulsant activity of derivatives of condensed thieno[3,2-d]pyrimidines and tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c]isoquinoline revealed that these compounds exhibit pronounced anticonvulsant activity and low toxicity (Sirakanyan et al., 2016).

  • Synthesis of Isoquinoline Derivatives : The compound has been utilized in the synthesis of various isoquinoline derivatives, indicating its versatility in the creation of complex heterocyclic compounds (Elmaati, 2004).

  • Inhibition of Tumor Necrosis Factor Alpha : A study presented a synthetic method for a compound derived from 5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline, which inhibited tumor necrosis factor alpha and nitric oxide, suggesting its potential in medical applications (Lei et al., 2017).

  • Antimicrobial Activity : Compounds derived from this chemical structure have shown promising antimicrobial activity against various pathogenic strains of bacteria and fungi, indicating its potential use in combating microbial infections (Zaki et al., 2019).

  • Synthesis of Triazolopyrimidine Derivatives : Research has also explored the synthesis of pentacyclic heterocyclic compounds containing a 1,2,4-triazole ring from derivatives of this compound, undergoing Dimroth rearrangement in acidic and basic media (Sirakanyan et al., 2019).

properties

Product Name

5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione

InChI

InChI=1S/C17H18N4OS2/c23-16-14-13(18-9-19-16)12-10-3-1-2-4-11(10)15(20-17(12)24-14)21-5-7-22-8-6-21/h9H,1-8H2,(H,18,19,23)

InChI Key

KVVASTRPZBEADU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC5=C3NC=NC5=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione
Reactant of Route 2
5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione
Reactant of Route 3
5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione
Reactant of Route 4
5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione
Reactant of Route 5
5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione
Reactant of Route 6
5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione

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